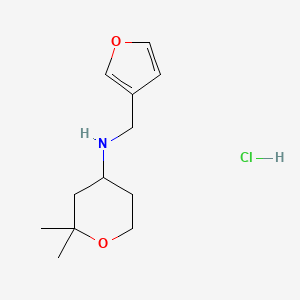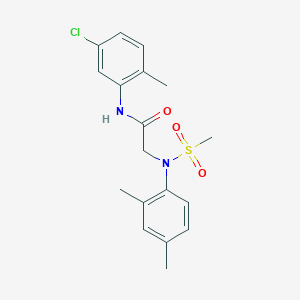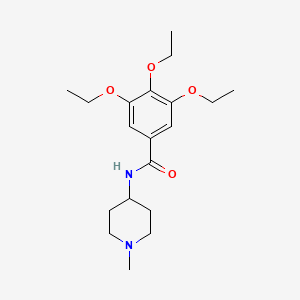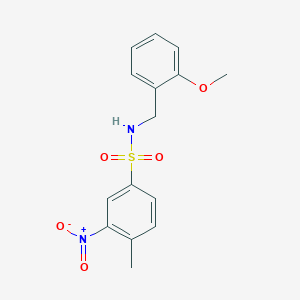![molecular formula C19H14N2O2S2 B5137907 N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5137907.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide, also known as BTA-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide exerts its effects by binding to specific enzymes and proteins, thereby inhibiting their activity. The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide varies depending on the target enzyme or protein. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide inhibits the activity of the proteasome pathway, which is responsible for degrading misfolded proteins. In Alzheimer's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide inhibits the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide inhibits the aggregation of alpha-synuclein, which is believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the aggregation of alpha-synuclein, which is believed to play a role in the development of the disease.
実験室実験の利点と制限
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high purity and reproducibility. However, there are also some limitations to using N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide in lab experiments. For example, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide may have off-target effects on other enzymes and proteins, which could complicate data interpretation. Additionally, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide may have limited solubility in certain solvents, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide. One area of research could be to investigate the potential therapeutic effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research could be to investigate the potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide as a drug candidate for clinical trials. Additionally, future research could focus on developing more potent and selective inhibitors based on the structure of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide.
合成法
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with 4-bromobenzene sulfonamide. The resulting product is then purified using column chromatography to obtain N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide in high purity. The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been well-documented in scientific literature and is reproducible.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been widely used in scientific research as a small molecule inhibitor of various enzymes and proteins. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting the proteasome pathway. In Alzheimer's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the aggregation of alpha-synuclein, which is believed to play a role in the development of the disease.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c22-25(23,16-9-2-1-3-10-16)21-15-8-6-7-14(13-15)19-20-17-11-4-5-12-18(17)24-19/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXTVFIEAPWEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137850.png)

![1-(4-chlorophenyl)-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137861.png)
![2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5137875.png)
![5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137884.png)

![2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5137906.png)
![3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5137910.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)

![7-benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5137920.png)
![N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B5137941.png)